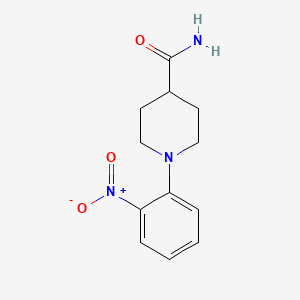

1-(2-Nitrophenyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol. This compound is characterized by a nitro group attached to the benzene ring and a piperidine ring linked to a carboxamide group. It is a part of the piperidine family, which are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with piperidine-4-carboxylic acid chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or hydroxylamines.

Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of 1-(2-Nitrophenyl)piperidine-4-carboxamide is as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. Research has shown that derivatives of piperidine can effectively inhibit DHFR, presenting potential therapeutic avenues for cancer and microbial infections. For instance, studies have demonstrated that modifications to the piperidine structure can enhance inhibitory potency, with some compounds exhibiting IC50 values in the low micromolar range .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays targeting different cancer cell lines. The results indicate that certain derivatives of this compound possess significant cytotoxic effects against cancer cells, likely due to their ability to interfere with critical metabolic pathways involved in cell growth and survival .

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of compounds related to this compound. The piperidine moiety is known for its interaction with neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety. Preliminary findings suggest that derivatives may modulate neurotransmitter levels, indicating potential as anxiolytic or antidepressant agents .

Case Study 1: DHFR Inhibition

A study focused on synthesizing a series of piperidine-based thiosemicarbazones demonstrated that modifications to the piperidine structure significantly impacted their inhibitory activity against DHFR. The most potent compounds showed IC50 values ranging from 13.70 µM to 47.30 µM, highlighting the importance of structural optimization in drug design .

| Compound | Structure Modification | IC50 (µM) |

|---|---|---|

| 5a | - | 13.70 |

| 5b | Methyl substitution | 25.00 |

| 5c | Ethyl substitution | 47.30 |

Case Study 2: Anticancer Activity

In another study, various derivatives of this compound were screened against multiple cancer cell lines. The data revealed that certain derivatives exhibited selective cytotoxicity towards specific cancer types, suggesting their potential as targeted therapies.

| Derivative | Cancer Cell Line | % Inhibition |

|---|---|---|

| A | MCF-7 (Breast) | 75% |

| B | A549 (Lung) | 60% |

| C | HeLa (Cervical) | 80% |

Mecanismo De Acción

The mechanism by which 1-(2-Nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules to modulate biological processes.

Comparación Con Compuestos Similares

1-(2-Nitrophenyl)piperidine-4-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-Nitrophenylpiperidine-4-carboxylic acid: This compound lacks the amide group and has different chemical properties.

1-(2-Nitrophenyl)piperidine: This compound has a similar structure but lacks the carboxamide group.

Piperidine derivatives: Other piperidine derivatives with different substituents on the benzene ring or piperidine ring.

These compounds may have different biological activities and applications, making this compound unique in its properties and uses.

Actividad Biológica

1-(2-Nitrophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₆N₄O₃

- Molecular Weight : 264.28 g/mol

- Structure : The compound features a piperidine ring with a nitrophenyl substituent and a carboxamide group, which are critical for its biological activity.

Anticancer Properties

This compound has been identified as a potential inhibitor of PARP-1 , an enzyme involved in DNA repair. This inhibition can enhance the efficacy of chemotherapy by making cancer cells more susceptible to treatment. In vitro studies have demonstrated its binding affinity to PARP-1, suggesting a promising role in cancer therapeutics.

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against human coronaviruses, including SARS-CoV-2 variants. In vitro assays indicated that it exhibits activity against various strains, including α-coronavirus NL63 and β-coronaviruses OC43, as well as the alpha and delta variants of SARS-CoV-2. These findings position it as a potential candidate for antiviral drug development.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . These activities are crucial for developing treatments for conditions like Alzheimer's disease and certain bacterial infections. For instance, derivatives of piperidine have shown strong AChE inhibitory activity, which is essential for enhancing cholinergic function in neurodegenerative diseases .

The biological activity of this compound can be attributed to its functional groups:

- The nitro group acts as an electron-withdrawing substituent, influencing the compound's reactivity and interaction with biological targets.

- The carboxamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, enhancing its binding affinity and specificity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Aminophenyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks nitro substitution |

| 1-(3-Nitrophenyl)piperidine-4-carboxamide | Nitro substitution at a different position | Different biological activity profile |

| 1-(2-Aminophenyl)piperidine-4-carboxamide | Amino substitution at ortho position | May exhibit different binding properties |

These comparisons highlight how the nitro substitution pattern significantly influences the biological activity and reactivity of the compound .

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological potential of this compound:

- A study demonstrated its effectiveness as an AChE inhibitor with significant IC50 values compared to standard drugs, indicating strong potential for treating cognitive disorders .

- Another investigation into its antiviral properties revealed promising results against multiple coronavirus strains, suggesting further exploration in antiviral drug development.

Propiedades

IUPAC Name |

1-(2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-3-1-2-4-11(10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJMTLPHIAVUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.